molecular formula C17H19NO3 B4931516 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

Cat. No. B4931516
M. Wt: 285.34 g/mol
InChI Key: HHPYSYCEACHOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, due to its potential therapeutic applications, it has recently gained attention in the scientific community.

Mechanism of Action

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also binds to the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of appetite, sleep, and anxiety.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine include altered perception, enhanced mood, and increased empathy. It can also cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine in lab experiments include its ability to produce consistent and predictable effects, its relative safety compared to other psychedelic drugs, and its potential therapeutic applications. However, its limitations include the difficulty in obtaining the drug for research purposes and the potential for abuse.

Future Directions

There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. These include further exploration of its therapeutic potential, investigation of its mechanisms of action, and the development of safer and more effective analogs. Additionally, research could focus on the potential use of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine in combination with other therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with 3,4-methylenedioxyphenyl-2-propanone to produce N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in psychotherapy.

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-15-9-14(10-16-17(15)21-12-20-16)11-18-8-7-13-5-3-2-4-6-13/h2-6,9-10,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPYSYCEACHOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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